molecular formula C8H9NO3 B14300063 2,5-Dimethyl-4-nitrosobenzene-1,3-diol CAS No. 116480-12-7

2,5-Dimethyl-4-nitrosobenzene-1,3-diol

Cat. No.: B14300063
CAS No.: 116480-12-7
M. Wt: 167.16 g/mol
InChI Key: SNCLANOWOMLLKJ-UHFFFAOYSA-N
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Description

2,5-Dimethyl-4-nitrosobenzene-1,3-diol is an organic compound with the molecular formula C8H9NO3 It is a derivative of benzene, featuring two methyl groups, a nitroso group, and two hydroxyl groups

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2,5-Dimethyl-4-nitrosobenzene-1,3-diol typically involves the nitration of 2,5-dimethyl-1,3-benzenediol followed by reduction to introduce the nitroso group. The reaction conditions often require controlled temperatures and the use of specific catalysts to ensure the desired product is obtained with high yield and purity.

Industrial Production Methods

Industrial production of this compound may involve large-scale nitration and reduction processes, utilizing continuous flow reactors to maintain consistent reaction conditions. The use of advanced purification techniques, such as recrystallization and chromatography, ensures the final product meets the required specifications for various applications.

Chemical Reactions Analysis

Types of Reactions

2,5-Dimethyl-4-nitrosobenzene-1,3-diol undergoes several types of chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding quinones.

    Reduction: Reduction reactions can convert the nitroso group to an amino group.

    Substitution: Electrophilic aromatic substitution reactions can introduce various substituents onto the benzene ring.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as sodium borohydride (NaBH4) or hydrogen gas (H2) in the presence of a catalyst like palladium on carbon (Pd/C) are often used.

    Substitution: Reagents like bromine (Br2) or nitric acid (HNO3) can be used under controlled conditions to achieve substitution reactions.

Major Products Formed

    Oxidation: Formation of quinones.

    Reduction: Formation of amino derivatives.

    Substitution: Introduction of halogens or nitro groups onto the benzene ring.

Scientific Research Applications

2,5-Dimethyl-4-nitrosobenzene-1,3-diol has several applications in scientific research:

    Chemistry: Used as a precursor in the synthesis of more complex organic molecules.

    Biology: Studied for its potential biological activity and interactions with biomolecules.

    Medicine: Investigated for its potential therapeutic properties, including antimicrobial and anticancer activities.

    Industry: Utilized in the production of dyes, pigments, and other industrial chemicals.

Mechanism of Action

The mechanism by which 2,5-Dimethyl-4-nitrosobenzene-1,3-diol exerts its effects involves interactions with molecular targets such as enzymes and receptors. The nitroso group can participate in redox reactions, influencing cellular processes and signaling pathways. The compound’s ability to form hydrogen bonds with biomolecules also plays a role in its biological activity.

Comparison with Similar Compounds

Similar Compounds

    2,5-Dimethylresorcinol: Similar structure but lacks the nitroso group.

    Nitrosobenzene: Contains a nitroso group but lacks the methyl and hydroxyl groups.

    2,5-Dimethyl-1,3-benzenediol: Similar structure but lacks the nitroso group.

Uniqueness

2,5-Dimethyl-4-nitrosobenzene-1,3-diol is unique due to the presence of both nitroso and hydroxyl groups, which confer distinct chemical reactivity and potential biological activity. This combination of functional groups allows for diverse applications in various fields, making it a valuable compound for research and industrial purposes.

Properties

CAS No.

116480-12-7

Molecular Formula

C8H9NO3

Molecular Weight

167.16 g/mol

IUPAC Name

2,5-dimethyl-4-nitrosobenzene-1,3-diol

InChI

InChI=1S/C8H9NO3/c1-4-3-6(10)5(2)8(11)7(4)9-12/h3,10-11H,1-2H3

InChI Key

SNCLANOWOMLLKJ-UHFFFAOYSA-N

Canonical SMILES

CC1=CC(=C(C(=C1N=O)O)C)O

Origin of Product

United States

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